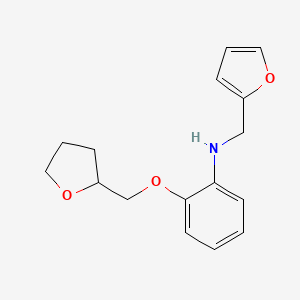
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, common name (if any), and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Chemical Fixation of CO2 with Aniline Derivatives
One of the significant applications involves the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds. This process is a part of organic synthesis where carbon dioxide (CO2) is utilized as a C1 feedstock. It provides a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol, offering a novel and interesting methodology for the synthesis of important natural and biologically active azole derivatives (E. Vessally et al., 2017).
Synthesis of 2-(Azolyl)anilines
Another application is the synthesis of 2-(azolyl)anilines, acting as effective 1,5-nucleophiles in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016, showcasing their biological activity data and potential for further research in drug development and material science (O. Antypenko et al., 2017).
Wet Air Oxidation of Nitrogen-containing Organic Compounds
The wet air oxidation (WAO) process for treating toxic nitrogen-containing compounds is a critical application in environmental science. The review focuses on the catalytic wet air oxidation (CWAO) of these compounds, often produced in chemical and pharmaceutical industries, with aniline often chosen as a model pollutant molecule. The selectivity towards organic by-products and inorganic forms of nitrogen during CWAO processes is particularly highlighted (L. Oliviero et al., 2003).
Conducting Polymer Coated Carbon Surfaces
In material science, the electrochemical deposition of conducting polymers on carbon substrates, including aniline derivatives, has been explored for improving the properties of polymers to use them as electrodes in various applications like batteries, sensors, and capacitors. This review article focuses on electropolymerization and electrocopolymerization of π-conjugated polymers onto carbon surfaces, offering insights into nanoscale surface characterization and potential applications (M. Ates & A. Sarac, 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other safety-related properties.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLGKZQXVKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



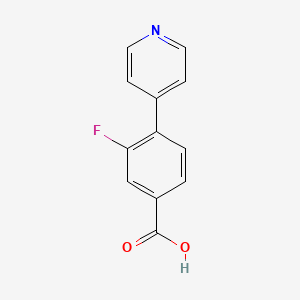
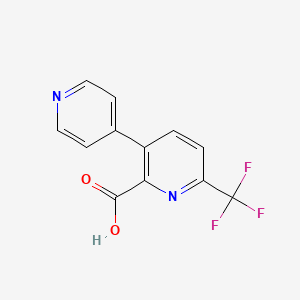
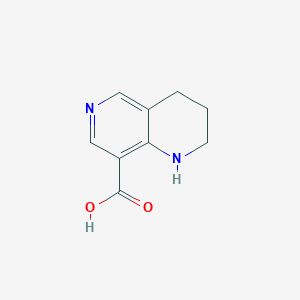
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
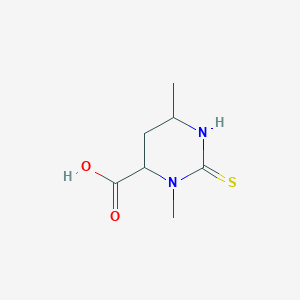
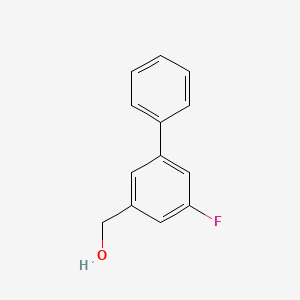
![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
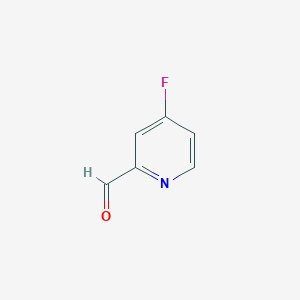
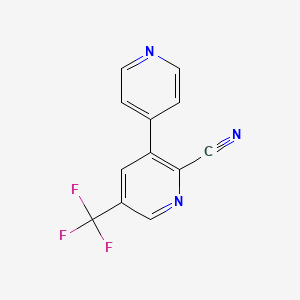
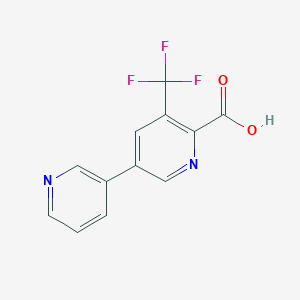
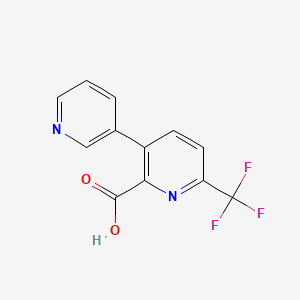
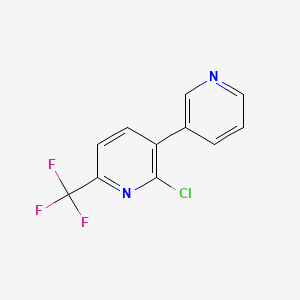
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)